![molecular formula C26H26ClNO6 B519130 4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APJ-2929 is a N-Type calcium channel inhibitor.
Applications De Recherche Scientifique
Enantioselectivity in Kinetic Resolution
- Context : 1,4-Dihydropyridine derivatives have been studied for their role in enantioselective reactions. Specifically, certain modifications in the dihydropyridine structure, such as changes in acyl chain length and branching, have shown to affect the enantioselectivity of lipase-catalyzed hydrolysis, a key process in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Synthesis of Chiral Bridged Macrocyclic Derivatives
- Context : Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized to explore their potential in enantioselective reductions. These compounds play a significant role in the selective synthesis of stereoisomers, a crucial aspect in the development of certain pharmaceutical agents (Talma et al., 1985).
Role in Aromatization Reactions and Crystal Structures
- Context : Dihydropyridines like the compound are important in studying aromatization reactions. These compounds undergo structural transformation during redox processes, which is crucial for understanding various chemical mechanisms. The crystal structures of such compounds have been determined to understand their conformational behavior (Pandian et al., 2014).
Potential as Calcium Channel Blockers
- Context : Some dihydropyridine derivatives, including those similar in structure to the compound , have been identified as potential blockers of N-type calcium channels. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications (Yamamoto et al., 2011).
Synthesis and Pharmacological Applications
- Context : The synthesis of 1,4-dihydropyridine derivatives and their pharmacological activities, particularly as calcium channel antagonists, have been a focus of research. These studies are important for developing new therapeutic agents with specific physiological effects (Fossheim et al., 1982).
Propriétés
Formule moléculaire |
C26H26ClNO6 |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-16-20(24(29)30)21(18-12-7-13-19(27)15-18)22(23(28-16)26(32-2)33-3)25(31)34-14-8-11-17-9-5-4-6-10-17/h4-13,15,21,26,28H,14H2,1-3H3,(H,29,30)/b11-8+ |
Clé InChI |
DYCQZLTXFOLEKQ-DHZHZOJOSA-N |
SMILES isomérique |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
SMILES |
O=C(C1=C(C)NC(C(OC)OC)=C(C(OC/C=C/C2=CC=CC=C2)=O)C1C3=CC=CC(Cl)=C3)O |
SMILES canonique |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
APJ-2929; APJ 2929; APJ2929 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


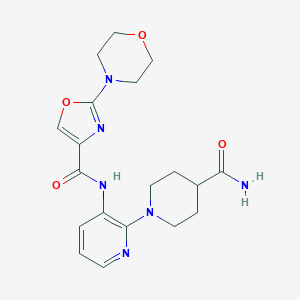
![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
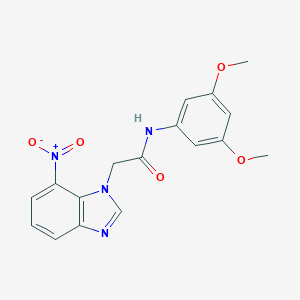
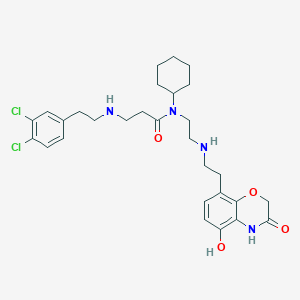
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)

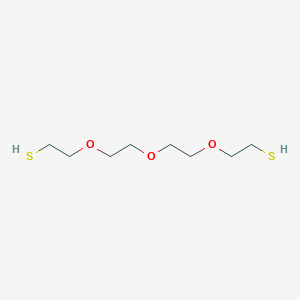
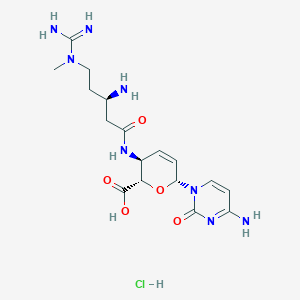
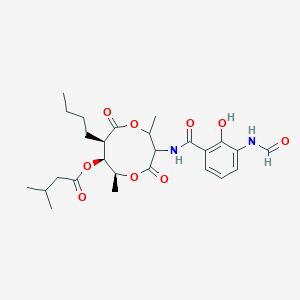
![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
